3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a synthetic, organochlorine compound used primarily as an intermediate in the synthesis of other chemical compounds. [] It plays a crucial role in the production of various agricultural and pharmaceutical compounds, serving as a building block for molecules with specific desired properties. [, ]
A novel synthesis route for 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (4) is reported starting from bis(4-amino-2-chlorophenyl) disulfide (1). []
Step a: Bis(2-chloro-4-fluorophenyl) disulfide (2) is prepared from bis(4-amino-2-chlorophenyl) disulfide (1) via the Schiemann reaction. This involves diazotization with sodium nitrite in 20% sulfuric acid, precipitation with tetrafluoroboric acid, and pyrolysis of the precipitated diazonium tetrafluoroborate in o-dichlorobenzene at 130-140 °C. This yields compound 2 in 65-75%. []
Step b: 2-chloro-4-fluorobenzenesulfonyl chloride (3) is synthesized from compound 2 through oxychlorination with chlorine gas in concentrated hydrochloric acid at 50-60 °C. This results in a yield greater than 90%. []
Step c: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (4) is obtained by nitrating compound 3. [] The exact conditions and yield for this step are not specified in the paper.
This synthetic route offers several advantages over previous methods, including simpler experimental operations, faster reaction times, and improved product yield and purity due to the removal of impurities during extraction. []
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is highly reactive due to the presence of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. [, ] This reactivity makes it a versatile building block in organic synthesis, enabling its incorporation into a diverse range of molecules. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: